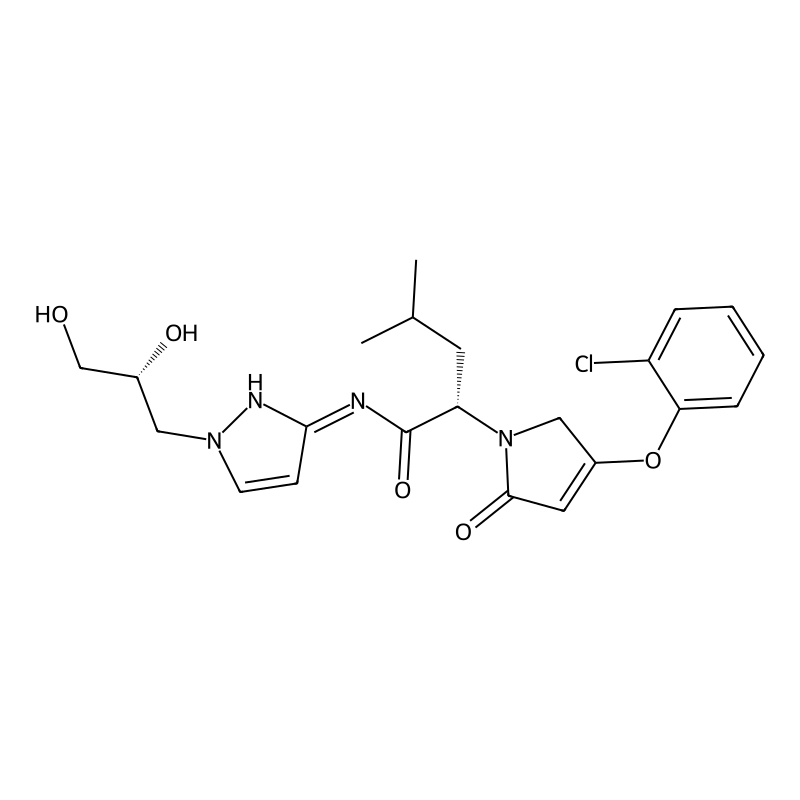

Dorzagliatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dorzagliatin (HMS5552) is a first-in-class, dual-acting allosteric glucokinase (GK) activator utilized extensively in metabolic research and pharmaceutical development. Unlike generic hexokinase modulators, it specifically targets the allosteric pocket of GK (hexokinase IV), lowering the set point for glucose-stimulated insulin secretion (GSIS) while simultaneously promoting hepatic glucose uptake [1]. For procurement specialists and laboratory directors, Dorzagliatin represents the benchmark dual-organ GK activator, offering a highly defined pharmacokinetic profile, stable solubility in standard laboratory vehicles, and validated efficacy in restoring glucose-sensing thresholds in both pancreatic and hepatic models without the severe toxicity profiles associated with earlier-generation analogs [2].

Research Fit

References

- [1] Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes 2025;74(8):1374-1385.

- [2] 293-LB: Dorzagliatin, a Glucokinase Activator, Restores Glucose-Sensing in Type 2 Diabetic Human Islets. Diabetes 2023;72(Supplement_1):293-LB.

Substituting Dorzagliatin with earlier-generation GK activators like MK-0941 or Piragliatin introduces severe confounding variables in preclinical models, primarily due to their lack of glucose-dependent activation. First-generation compounds force GK into an active conformation even at extremely low ambient glucose concentrations, predictably triggering fatal or study-compromising hypoglycemia in in vivo models[1]. Furthermore, attempting to substitute Dorzagliatin with newer, tissue-selective analogs like TTP399 fails to replicate whole-body metabolic homeostasis, as TTP399 is strictly liver-selective and completely lacks the pancreatic GSIS modulation required for comprehensive type 2 diabetes (T2D) modeling [2]. Finally, alternative compounds often require harsh, high-surfactant formulation vehicles (e.g., Cremophor EL) due to poor solubility, which can independently disrupt gut microbiome baselines and intestinal permeability in chronic dosing studies [2].

Substitution Risk

Metformin primarily reduces hepatic glucose output; dual glucokinase activation may shift fasting and postprandial endpoint profiles.

Partial activators (AZD1656, MK-0941) showed insufficient activation or Hill coefficient shifts; reported pathway response may not transfer.

HOMA2-β endpoints may not be captured by metformin or DPP-4 inhibitors; β-cell-focused studies require pathway-specific tool selection.

References

- [1] Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes 2025;74(8):1374-1385.

- [2] Impact of glucokinase activators on the gut microbiota of high-fat diet-induced obese and type 2 diabetic mice. Front Cell Infect Microbiol. 2024.

In Vivo Formulation Compatibility and Vehicle Standardization

When preparing oral dosing solutions for chronic in vivo studies, vehicle selection is critical to avoid confounding metabolic or microbiome data. Dorzagliatin demonstrates excellent solubility and stability in standard, low-toxicity solvent systems, specifically 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, easily achieving working concentrations of 4 mg/mL [1]. In direct contrast, the liver-selective comparator TTP399 exhibits unsatisfactory solubility in this standard PEG/Tween protocol, necessitating the use of 15% Cremophor EL + 85% Saline [1]. Because Cremophor EL can induce independent biological artifacts, including dysbiosis and inflammation, Dorzagliatin's compatibility with standard PEG/Tween vehicles makes it the superior choice for chronic metabolic and microbiome-sensitive assays.

| Evidence Dimension | Vehicle Solubility & Formulation Requirement |

| Target Compound Data | Fully soluble in standard 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline (up to 4 mg/mL) |

| Comparator Or Baseline | TTP399 (Requires 15% Cremophor EL due to PEG/Tween insolubility) |

| Quantified Difference | Eliminates the need for high-surfactant Cremophor EL vehicles |

| Conditions | In vivo oral gavage formulation preparation for murine models |

Enables the use of standard, low-toxicity dosing vehicles, preventing solvent-induced artifacts in sensitive chronic metabolic and microbiome studies.

Glucose-Dependent Enzyme Kinetics and Hypoglycemia Avoidance

A primary failure point in procuring GK activators for in vivo models is the induction of severe hypoglycemia. Dorzagliatin binds to GK with a uniquely calibrated affinity, ensuring that enzyme activation remains strictly glucose dose-dependent, effectively recovering the normal glucose threshold and maximal rate of glucose-stimulated insulin secretion (Vmax) in T2D islets[1]. Conversely, the comparator MK-0941 strongly activates the GK enzyme even at near-zero glucose levels, inducing a rapid, transient insulin spike that causes severe hypoglycemia [1]. Molecular dynamics confirm that Dorzagliatin binds preferably to the closed form of GK to prevent this overstimulation, whereas MK-0941 binds to both open and closed conformations indiscriminately [2].

| Evidence Dimension | Insulin Secretion Kinetics at Low Glucose |

| Target Compound Data | Glucose dose-dependent activation (maintains baseline threshold) |

| Comparator Or Baseline | MK-0941 (Induces rapid insulin spike at very low glucose) |

| Quantified Difference | Prevents low-glucose overstimulation and subsequent hypoglycemic shock |

| Conditions | Human T2D islet perifusion assays (glucose step and ramp protocols) |

Prevents fatal hypoglycemia in preclinical animal models, ensuring stable survival rates and reliable data collection during long-term metabolic studies.

Dual-Organ Target Engagement vs. Tissue-Selective Modulation

For comprehensive metabolic modeling, researchers must modulate both primary nodes of glucose homeostasis: the pancreas and the liver. Dorzagliatin is a dual-acting activator that directly enhances glucose-stimulated insulin secretion in pancreatic β-cells while simultaneously promoting the dissociation of the GK-GKRP complex in the liver to initiate hepatic glycolysis[1]. By contrast, the comparator TTP399 is strictly hepatoselective and completely fails to activate pancreatic GK [1]. Consequently, laboratories investigating whole-body glucose homeostasis, dual-organ synergy, or β-cell preservation must procure Dorzagliatin, as liver-selective analogs cannot replicate the systemic physiological response required for advanced T2D research.

| Evidence Dimension | Organ-Specific Target Engagement |

| Target Compound Data | Dual activation (Pancreatic β-cells + Hepatic tissue) |

| Comparator Or Baseline | TTP399 (Hepatic activation only; 0% pancreatic engagement) |

| Quantified Difference | Provides 100% broader organ target coverage for systemic modeling |

| Conditions | In vivo systemic glucose homeostasis modeling |

Essential for researchers who need to study the synergistic effects of simultaneous pancreatic and hepatic metabolic correction rather than isolated liver pathways.

Chronic In Vivo Metabolic and Microbiome Profiling

Because Dorzagliatin can be formulated in standard, low-toxicity PEG300/Tween-80 vehicles without requiring harsh surfactants like Cremophor EL, it is the optimal choice for long-term oral dosing studies in murine models. This prevents vehicle-induced dysbiosis, ensuring that observed shifts in gut microbiota or intestinal permeability are strictly attributable to the compound's pharmacological action rather than solvent artifacts [1].

Ex Vivo Human Islet Perifusion and β-Cell Preservation Assays

Dorzagliatin is highly recommended for ex vivo assays utilizing human T2D islets. Its strictly glucose-dependent activation kinetics allow researchers to accurately measure the restoration of the glucose-sensing threshold and Vmax without the confounding rapid insulin spikes and subsequent cellular exhaustion caused by non-selective activators like MK-0941[2].

Dual-Organ Systemic Glucose Homeostasis Modeling

For laboratories investigating the synergistic metabolic crosstalk between the liver and pancreas, Dorzagliatin is the required procurement choice. Unlike liver-selective analogs, its dual-acting mechanism enables simultaneous study of hepatic GK-GKRP complex dissociation and pancreatic glucose-stimulated insulin secretion within a single unified in vivo model[3].

Application Fit Matrix

References

- [1] Impact of glucokinase activators on the gut microbiota of high-fat diet-induced obese and type 2 diabetic mice. Front Cell Infect Microbiol. 2024.

- [2] 293-LB: Dorzagliatin, a Glucokinase Activator, Restores Glucose-Sensing in Type 2 Diabetic Human Islets. Diabetes 2023;72(Supplement_1):293-LB.

- [3] Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes 2025;74(8):1374-1385.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Wang P, Liu H, Chen L, Duan Y, Chen Q, Xi S. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus. J Diabetes Res. 2017;2017:5812607. doi: 10.1155/2017/5812607. Epub 2017 Jan 16. PMID: 28191470; PMCID: PMC5278194.

3: Xu H, Sheng L, Chen W, Yuan F, Yang M, Li H, Li X, Choi J, Zhao G, Hu T, Li Y, Zhang Y, Chen L. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study. Drug Des Devel Ther. 2016 May 9;10:1619-26. doi: 10.2147/DDDT.S105021. PMID: 27274195; PMCID: PMC4869670.

4: Zhu D, Gan S, Liu Y, Ma J, Dong X, Song W, Zeng J, Wang G, Zhao W, Zhang Q, Li Y, Fang H, Lv X, Shi Y, Tian H, Ji L, Gao X, Zhang L, Bao Y, Lei M, Li L, Zeng L, Li X, Hou X, Zhao Y, Hu T, Ge X, Zhao G, Li Y, Zhang Y, Chen L. Dorzagliatin monotherapy in Chinese patients with type 2 diabetes: a dose- ranging, randomised, double-blind, placebo-controlled, phase 2 study. Lancet Diabetes Endocrinol. 2018 Aug;6(8):627-636. doi: 10.1016/S2213-8587(18)30105-0. Epub 2018 May 4. Erratum in: Lancet Diabetes Endocrinol. 2018 May 10;: PMID: 29735394.

5: Song L, Zhang Y, Jiang J, Ren S, Chen L, Liu D, Chen X, Hu P. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics. Clin Pharmacokinet. 2018 Oct;57(10):1307-1323. doi: 10.1007/s40262-018-0631-z. PMID: 29626326.

6: Liu D, Zhang Y, Jiang J, Choi J, Li X, Zhu D, Xiao D, Ding Y, Fan H, Chen L, Hu P. Translational Modeling and Simulation in Supporting Early-Phase Clinical Development of New Drug: A Learn-Research-Confirm Process. Clin Pharmacokinet. 2017 Aug;56(8):925-939. doi: 10.1007/s40262-016-0484-2. PMID: 28000102.

Explore Compound Types